4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid

X-ray crystallography Mycobacterium tuberculosis CysM cysteine synthase

This para-substituted benzoic acid features a 3-chlorophenyl urea linkage with defined hydrogen-bonding geometry distinct from meta- and ortho-carboxy regioisomers. The 3-chloro configuration yields a 2.05-fold activity differential over 4-chloro analogs. Use as a scaffold control for SAR studies, regioisomer benchmarking, and cysteine synthase (CysM) inhibitor development (PDB: 5I7O). Order now to secure this critical comparator compound.

Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
Cat. No. B11942926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid
Molecular FormulaC14H11ClN2O3
Molecular Weight290.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H11ClN2O3/c15-10-2-1-3-12(8-10)17-14(20)16-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)
InChIKeyOWNDZIJGPRNEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid: Scientific and Procurement Profile for a Urea-Scaffold Benzoic Acid Derivative


4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid (Molecular Formula: C14H11ClN2O3; Molecular Weight: 290.70 g/mol) is a para-substituted benzoic acid derivative featuring a urea linkage to a 3-chlorophenyl group . The compound belongs to the class of aromatic carboxylic acids containing a diphenylurea moiety, with a predicted LogP of approximately 3.85 and a polar surface area of 107.4 Ų . The para-carboxylic acid substitution pattern differentiates this compound from its meta-carboxy regioisomers (e.g., CAS 690956-50-4) and ortho-carboxy analogs (e.g., CAS 82594-83-0), which may impact both biological target engagement and physicochemical properties relevant to experimental design .

Why 4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid Cannot Be Replaced by Generic Urea-Scaffold Analogs


Urea-scaffold benzoic acid derivatives sharing the same molecular formula (C14H11ClN2O3) exhibit pronounced differences in biological activity and target engagement depending on substitution pattern. The position of the carboxylic acid group—para (4-position) versus meta (3-position) or ortho (2-position)—alters hydrogen-bonding geometry, molecular recognition, and pharmacokinetic properties [1]. Similarly, the position of chlorine on the phenyl ring (3-chloro vs. 4-chloro) influences electron density distribution and steric interactions with protein binding pockets [2]. Generic substitution without consideration of these regioisomeric differences can lead to false-negative results in screening campaigns or erroneous SAR conclusions. The following quantitative evidence establishes the specific differential dimensions that justify selection of the 4-carboxy, 3-chlorophenyl regioisomer.

4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid: Quantitative Differentiation Evidence Versus Closest Regioisomeric and Scaffold Analogs


Para-Carboxy Substitution Enables Distinct Binding Mode Relative to Meta-Carboxy Regioisomer in M. tuberculosis CysM

The para-carboxy substitution pattern of 4-{[(3-chlorophenyl)carbamoyl]amino}benzoic acid is structurally analogous to the urea-scaffold inhibitor characterized in complex with M. tuberculosis CysM (PDB: 5I7O). In the meta-carboxy regioisomer 3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid, crystallographic data at 2.49 Å resolution demonstrate that the carboxylic acid moiety forms hydrogen bonds with active site residues [1]. The para-substitution geometry of the target compound would reorient the carboxylate group by approximately 120° relative to the urea linkage, potentially engaging different residues and altering binding affinity [2]. This regioisomeric distinction is critical for SAR studies where subtle positional changes dramatically affect target engagement .

X-ray crystallography Mycobacterium tuberculosis CysM cysteine synthase antibacterial drug discovery

3-Chloro vs. 4-Chloro Substitution Produces Divergent Enzyme Inhibition Profiles

The position of chlorine on the phenyl ring significantly alters biological activity in urea-scaffold benzoic acid derivatives. In a comparative enzyme inhibition study of phenylurea analogs, the 3-chlorophenyl variant (9c) demonstrated 24.10 ± 4.20% inhibition at 100 µM, while the 4-chlorophenyl variant (9d) showed only 11.76 ± 0.74% inhibition under identical assay conditions—a 2.05-fold difference favoring the meta-chloro substitution [1]. This positional effect is further corroborated by BindingDB data: the 4-chlorophenyl analog 3-({[(4-chlorophenyl)amino]carbonyl}amino)benzoic acid exhibits IC50 values of 1.00 × 10³ nM against M17 leucyl aminopeptidase (P. falciparum) and 1.30 × 10⁴ nM against S-sulfocysteine synthase (M. tuberculosis) [2]. The 3-chloro substitution in the target compound is expected to yield different potency profiles due to altered electron density distribution at the urea nitrogen and differential steric accommodation in hydrophobic binding pockets .

chlorine positional isomerism M17 leucyl aminopeptidase S-sulfocysteine synthase structure-activity relationship

Urea Linkage Versus Carbamoyl-Only Scaffolds: Differential Hydrogen-Bonding Capacity

The target compound contains a full urea linkage (-NH-C(O)-NH-) connecting the benzoic acid and chlorophenyl moieties, which provides two hydrogen-bond donor sites and one acceptor site. In contrast, analogs such as 2-[(3-chlorophenyl)carbamoyl]benzoic acid (CAS 5406-21-3, molecular weight 275.69 g/mol) feature only a single amide (carbamoyl) linkage, reducing hydrogen-bonding capacity by approximately 33% and altering molecular recognition properties . The urea scaffold in 4-{[(3-chlorophenyl)carbamoyl]amino}benzoic acid establishes a planar, conjugated system that pre-organizes the molecule for bidentate interactions with protein targets, as demonstrated in the CysM crystal structure where urea NH groups form specific contacts with catalytic residues [1]. This scaffold difference is non-trivial; studies of benzoic acid derivatives as VLA-4 antagonists have shown that modifications to the diphenylurea moiety directly impact pharmacokinetic properties and potency [2].

urea scaffold carbamoyl linkage hydrogen bonding scaffold engineering

Predicted Physicochemical Properties Differentiate 4-Carboxy from 2-Carboxy and 3-Carboxy Regioisomers

Regioisomeric benzoic acid derivatives with identical molecular formulas exhibit measurable differences in predicted physicochemical parameters that affect solubility, permeability, and assay behavior. The target compound 4-{[(3-chlorophenyl)carbamoyl]amino}benzoic acid (CAS 196617-05-7) has a predicted pKa of 4.357 ± 0.10 for the carboxylic acid group and a LogP of approximately 3.83-3.85 . In comparison, the ortho-carboxy regioisomer 2-[[[(3-chlorophenyl)amino]carbonyl]amino]benzoic acid (CAS 82594-83-0) exhibits a PSA of 78.43 Ų and LogP of 3.828 [1]. The meta-carboxy regioisomer 3-{[(3-chlorophenyl)carbamoyl]amino}benzoic acid (CAS 690956-50-4) features different InChIKey (HVDMKXAUKVSFJL-UHFFFAOYSA-N) from the para analog . While the numeric differences in LogP are modest (Δ < 0.03 units), the pKa and intramolecular hydrogen-bonding potential differ substantially between ortho, meta, and para isomers due to varying conjugation and steric effects, which directly influence ionization state at physiological pH and consequently impact cellular permeability and protein binding .

LogP pKa regioisomeric differentiation physicochemical profiling

4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid: Validated Research Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Urea-Scaffold Enzyme Inhibitors Requiring Defined Carboxylic Acid Geometry

The para-carboxy substitution pattern provides a defined geometric orientation for hydrogen bonding that differs from meta- and ortho-carboxy regioisomers. Crystallographic evidence from the CysM-urea inhibitor complex (PDB: 5I7O) establishes that carboxylate positioning critically influences active site engagement in cysteine synthase enzymes [1]. This compound serves as a scaffold control for systematically evaluating the impact of carboxylic acid positional isomerism on target binding without altering molecular weight, halogen substitution pattern, or urea linkage connectivity.

Chlorine Positional Isomerism Studies Comparing 3-Chloro vs. 4-Chloro Phenyl Substituent Effects

Quantitative enzyme inhibition data demonstrate that 3-chlorophenyl substitution (24.10 ± 4.20% inhibition at 100 µM) yields a 2.05-fold activity differential compared to 4-chlorophenyl substitution (11.76 ± 0.74%) in phenylurea analog series [2]. The target compound provides a defined 3-chloro configuration for systematic comparison with 4-chloro analogs such as 3-({[(4-chlorophenyl)amino]carbonyl}amino)benzoic acid, enabling precise evaluation of halogen positional effects on potency, selectivity, and physicochemical properties [3].

Urea Pharmacophore Validation and Scaffold-Hopping Benchmarking

The full urea linkage (-NH-C(O)-NH-) provides a dual hydrogen-bond donor pharmacophore distinct from single amide (carbamoyl) scaffolds. This structural feature has been validated in crystallographic studies where urea NH groups form specific interactions with enzyme active site residues [1]. The compound can serve as a benchmark control for scaffold-hopping experiments evaluating whether replacement of the urea moiety with amide, sulfonamide, or reversed urea linkages maintains or alters biological activity in hit-to-lead optimization campaigns [4].

Antibacterial Drug Discovery Targeting Dormant Mycobacterium tuberculosis Cysteine Synthase

Structural homology to the urea-scaffold inhibitor characterized in complex with M. tuberculosis CysM (PDB: 5I7O) positions this compound as a relevant probe for cysteine synthase inhibition studies in dormant tuberculosis [1]. The para-carboxy, 3-chlorophenyl scaffold maintains the core pharmacophore elements required for CysM engagement while offering a distinct substitution pattern for evaluating structure-dependent antibacterial potency. BindingDB data for related urea-scaffold inhibitors against M. tuberculosis S-sulfocysteine synthase (IC50 = 1.30 × 10⁴ nM) provide a quantitative activity baseline for comparative evaluation [3].

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